molecular formula C21H22N2O5S3 B6566897 N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide CAS No. 946346-80-1

N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide

Cat. No.: B6566897
CAS No.: 946346-80-1
M. Wt: 478.6 g/mol
InChI Key: PLHRPMDBSUVIPE-UHFFFAOYSA-N
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Description

N-[1-(4-Methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-5-methylthiophene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 4-methoxybenzenesulfonyl group at position 1 and a 5-methylthiophene-2-sulfonamide moiety at position 5. Its molecular formula is C₂₂H₂₃N₃O₅S₃ (estimated molecular weight: ~509.6 g/mol). The compound’s structure integrates dual sulfonamide groups, which are known to enhance binding affinity to biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S3/c1-15-5-12-21(29-15)30(24,25)22-17-6-11-20-16(14-17)4-3-13-23(20)31(26,27)19-9-7-18(28-2)8-10-19/h5-12,14,22H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHRPMDBSUVIPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

5-Methyl-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide

  • Key Difference : The benzenesulfonyl group at position 1 has a methyl substituent instead of methoxy.
  • Molecular Formula : C₂₁H₂₂N₂O₄S₃ (MW: 462.6 g/mol) .
  • Methoxy groups generally enhance hydrogen-bonding capacity, which may influence target binding .

(E)-N-Hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide

  • Key Difference : Replaces the 5-methylthiophene-2-sulfonamide group with an N-hydroxyacrylamide moiety.
  • Implications : The acrylamide group enables covalent interaction with HDAC active sites, a mechanism distinct from sulfonamide-based inhibition .

Tetrahydroquinoline Derivatives with Varied Substituents

N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 31)

  • Key Features: Incorporates a dimethylaminoethyl side chain and a 2-oxo group on the tetrahydroquinoline core.
  • Activity: Evaluated for NOS inhibition, with selective affinity for inducible NOS (iNOS) over endothelial NOS (eNOS) .
  • Comparison : The absence of a sulfonamide group in Compound 31 highlights the role of sulfonamides in enhancing target specificity or potency .

N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide Dihydrochloride (Compound 70)

  • Key Features : Substituted with a piperidin-4-yl group and formulated as a dihydrochloride salt.
  • Synthesis : Prepared via HCl treatment of a tert-butyl-protected precursor, yielding improved solubility for pharmacological testing .
  • Implications : Salt formation strategies (e.g., dihydrochloride) may be applicable to the target compound to optimize bioavailability .

Spectral Data

  • IR Spectroscopy : Sulfonamide derivatives exhibit characteristic C=S (1243–1258 cm⁻¹) and NH (3150–3414 cm⁻¹) stretching vibrations, consistent with tautomeric forms observed in related 1,2,4-triazole-thiones .
  • 1H-NMR: Protons adjacent to sulfonamide groups in tetrahydroquinoline derivatives typically resonate at δ 7.2–8.1 ppm for aromatic regions and δ 3.5–4.5 ppm for methylene/methoxy groups .

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